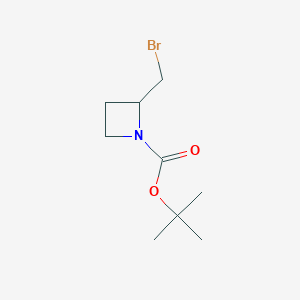
5-Fluoro-4-methylpyrimidine-2-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a three-step procedure. Various derivatives of 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitrile (designated as 6a–6h) are prepared and screened in vitro for activity against Mycobacterium tuberculosis strain H37Rv .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-4-methylpyrimidine-2-carbonitrile consists of a pyrimidine ring with a fluorine atom at position 5 and a methyl group at position 4. The carbonitrile group is attached at position 2 .
Applications De Recherche Scientifique
Chemical Structure and Reactivity
- H-D Exchange Studies: The reactivity of 5-fluoro-1-methylpyrimidin-4(1H)-one and its derivatives, closely related to 5-Fluoro-4-methylpyrimidine-2-carbonitrile, was studied for hydrogen-deuterium exchange under base catalysis. This study provides insights into the effects of structural modifications on chemical reactivity, particularly how the presence of fluorine atoms influences C-H acidity (Kheifets et al., 2004).
Synthesis and Molecular Structure
- Pyrimidine Synthesis: A research study explored the synthesis of various pyrimidine derivatives, demonstrating the versatility of pyrimidine structures like 5-Fluoro-4-methylpyrimidine-2-carbonitrile in generating diverse chemical compounds. This study highlights the potential for creating new molecules with specific chemical properties (Moneam et al., 2004).
- X-ray and Spectroscopic Analysis: Research on pyridine derivatives, closely related to 5-Fluoro-4-methylpyrimidine-2-carbonitrile, provides detailed structural insights through X-ray diffraction and spectroscopic methods. Such analyses are crucial for understanding the molecular structure and potential applications of these compounds (Tranfić et al., 2011).
Potential Therapeutic Applications
- Antibacterial Evaluation: Thiazolo[4,5-d]pyrimidines, which can be synthesized from compounds structurally similar to 5-Fluoro-4-methylpyrimidine-2-carbonitrile, were evaluated for their antibacterial properties, suggesting potential medicinal applications (Rahimizadeh et al., 2011).
Fluorescence and Optical Properties
- Luminescent Study: The fluorescence properties of derivatives of 5-fluorouracil, related to 5-Fluoro-4-methylpyrimidine-2-carbonitrile, were studied, offering insights into the optical and electronic characteristics of these compounds (Ostakhov et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
5-fluoro-4-methylpyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBNJWUCLYTKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-methylpyrimidine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxaspiro[3.3]heptan-6-ylmethanamine](/img/structure/B1449913.png)
![8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane](/img/structure/B1449915.png)
![Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449916.png)



![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1449921.png)

![3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride](/img/structure/B1449923.png)

![Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1449925.png)

